(2-Chlorophenyl)methyl 3-oxobutanoate
Description
(2-Chlorophenyl)methyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid, featuring a 2-chlorophenyl group attached to the methyl ester moiety.
Properties
CAS No. |
61312-26-3 |
|---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 3-oxobutanoate |
InChI |
InChI=1S/C11H11ClO3/c1-8(13)6-11(14)15-7-9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3 |
InChI Key |
WTZXTWAKAQXSJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with (2-chlorophenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Chlorophenyl)methyl 3-oxobutanoic acid.
Reduction: Formation of (2-Chlorophenyl)methyl 3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)methyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyl 3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of 3-Oxobutanoate Esters
The following table summarizes key structural analogs, their substituents, and properties:
Key Observations:
- Chlorophenyl Position : The position of the chlorine atom (2- vs. 3- or 4-) affects electronic distribution and steric hindrance. For example, 2-chlorophenyl derivatives may exhibit altered hydrogen bonding or crystal packing compared to 3- or 4-substituted analogs .
- Ester Alkyl Chain: Ethyl esters (e.g., Ethyl 4-(3-chlorophenyl)-3-oxobutanoate) generally exhibit higher solubility in organic solvents than methyl esters due to increased hydrophobicity .
- In contrast, the dithioacetal in MDYO provides sulfur-based reactivity, useful in corrosion inhibition .
Physicochemical Properties
- Solubility : The chlorophenyl group enhances lipophilicity, while ester chains (methyl vs. ethyl) modulate solubility. MDYO, with its dithioacetal group, shows exceptional solubility in hydrochloric acid .
- Tautomerism and Planarity : Hydrazone derivatives adopt planar configurations, favoring stable crystal structures .
- Stability : Ester groups in compounds like clopidogrel are prone to hydrolysis under humid conditions, a critical factor in drug formulation .
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